Dipraglurant

説明

ジプラグルラントは、ADX-48621というコード名でも知られており、代謝型グルタミン酸受容体5(mGluR5)の負のアロステリックモジュレーターとして作用する低分子です。この化合物は、アデックスセラピューティクス社により、パーキンソン病のレボドパ誘発ジスキネジア(PD-LID)やその他の神経学的疾患の治療薬として開発されています .

準備方法

ジプラグルラントの合成には、市販の出発物質から始まるいくつかの工程が含まれます具体的な反応条件および工業的製造方法は、企業秘密であり、公表されていません .

化学反応の分析

科学的研究の応用

Parkinson’s Disease and Levodopa-Induced Dyskinesia (PD-LID)

Dipraglurant has been primarily studied for its efficacy in treating levodopa-induced dyskinesia associated with Parkinson's disease.

- Clinical Trials : A Phase IIa clinical trial demonstrated significant efficacy in reducing dyskinesia severity. Patients receiving doses of 50 mg and 100 mg showed a statistically significant reduction in the modified Abnormal Involuntary Movement Scale (mAIMS) scores, indicating a decrease in dyskinesia symptoms .

Key Findings

- Safety and Tolerability : The drug was well tolerated, with no major safety concerns reported.

- Efficacy :

- Day 1: 20% reduction at 50 mg (p = 0.04)

- Day 14: 32% reduction at 100 mg (p = 0.04)

| Dose (mg) | Day | mAIMS Reduction (%) | p-value |

|---|---|---|---|

| 50 | 1 | 20 | 0.04 |

| 100 | 14 | 32 | 0.04 |

Non-Motor Symptoms of Parkinson's Disease

Recent studies have indicated that this compound may also alleviate non-motor symptoms such as anxiety and depression, which are prevalent among Parkinson’s patients .

- Animal Models : In rodent models, this compound demonstrated:

- Anxiolytic effects in the Vogel conflict test.

- Antidepressant effects in the forced swim test.

| Symptom Type | Test Used | Effect Observed |

|---|---|---|

| Anxiety | Vogel Test | Increased punished licks |

| Depression | Forced Swim Test | Decreased immobility time |

Other Potential Applications

This compound is being explored for several other conditions:

- Blepharospasm : Under development for this condition with promising preliminary results .

- Post-Stroke Recovery : Investigated for its potential to aid recovery following strokes.

- Traumatic Brain Injury : Potential applications in managing symptoms related to TBI.

- Dystonia and Other Psychiatric Disorders : Research indicates possible effectiveness in treating various forms of dystonia and conditions such as treatment-resistant depression and obsessive-compulsive disorder .

Case Study: Phase IIa Trial for PD-LID

In a double-blind placebo-controlled trial involving 76 patients, this compound was administered over four weeks with dose escalation from 50 mg to 100 mg. The study successfully demonstrated:

作用機序

ジプラグルラントは、mGluR5受容体を負に調節することでその効果を発揮します。この調節により、様々な神経疾患に関与しているグルタミン酸の異常なシグナル伝達が抑制されます。 mGluR5を阻害することにより、ジプラグルラントは正常なシナプス可塑性の回復を助け、ジスキネジアや不随意運動などの症状を軽減します .

類似化合物との比較

ジプラグルラントは、mGluR5の負のアロステリックモジュレーターとして知られる化合物のクラスに属します。類似の化合物には以下があります。

マボグルラント: 同様の適応症のために開発された別のmGluR5の負のアロステリックモジュレーター。

バシムグルラント: mGluR5を標的にし、脆弱X症候群や重度うつ病などの状態について調査されています。

フェノバン: 類似の薬理学的特性を持つ古いmGluR5アンタゴニスト

ジプラグルラントは、mGluR5に対する特異的な結合親和性と選択性においてユニークであり、これが治療の可能性と安全性プロファイルに貢献しています .

生物活性

Dipraglurant, also known as ADX48621, is a novel compound being developed primarily for the treatment of levodopa-induced dyskinesia (LID) associated with Parkinson's disease (PD). It functions as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor implicated in various neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and potential applications in treating both motor and non-motor symptoms of Parkinson's disease.

This compound selectively inhibits mGluR5, which plays a critical role in modulating neurotransmission in the brain. By targeting this receptor, this compound aims to reduce excessive glutamate activity that contributes to dyskinesia and other symptoms associated with PD. The compound has shown promise in preclinical models, indicating its potential to alleviate LID without compromising the therapeutic effects of levodopa.

Phase IIa Clinical Trials

In a Phase IIa clinical trial involving 76 patients with moderate to severe LID, this compound demonstrated significant efficacy in reducing dyskinesia. Participants were randomized to receive either this compound or a placebo over a four-week period. The results indicated:

- Safety and Tolerability : The drug was well tolerated, with no major safety concerns reported. Common adverse events included dizziness and nausea, but these were not severe or dose-limiting .

- Efficacy : Statistically significant reductions in peak dose dyskinesia were observed:

- Day 1: 20% reduction at 50 mg (p = 0.04)

- Day 14: 32% reduction at 100 mg (p = 0.04)

These findings suggest that this compound effectively mitigates LID symptoms while maintaining safety profiles comparable to placebo.

| Study Parameters | This compound (n=52) | Placebo (n=24) |

|---|---|---|

| Adverse Events (%) | 88.5 | 75 |

| Significant Reduction in mAIMS | Day 1: p = 0.042 Day 14: p = 0.038 | Not applicable |

Preclinical Studies

Preclinical investigations have further elucidated the biological activity of this compound:

- Animal Models : In rodent models mimicking PD and its non-motor symptoms (NMS), this compound administration resulted in:

These studies underscore this compound's potential to address both motor and non-motor symptoms prevalent in PD patients.

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within one hour. A study reported a mean maximum concentration () of approximately at the highest dose of on Day 28 . The pharmacokinetic profile supports its use as a therapeutic agent for chronic conditions like PD.

Future Directions

Ongoing research aims to further explore this compound's efficacy across diverse patient populations and its long-term safety profile. There is also interest in its application for treating other movement disorders and psychiatric conditions associated with PD, such as anxiety and depression .

特性

IUPAC Name |

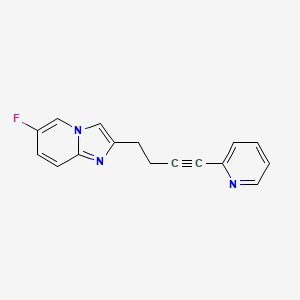

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXMUJCJAWVHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236230 | |

| Record name | Dipraglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872363-17-2 | |

| Record name | Dipraglurant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872363-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipraglurant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872363172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipraglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipraglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPRAGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。